4-(3,3-Difluoropiperidin-1-yl)aniline
Overview
Description
4-(3,3-Difluoropiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Applications
Electrochemical synthesis offers a pathway to novel polymers with potential applications in various fields, including renewable energy. For example, the electrochemical synthesis of a novel polymer based on a related aniline compound demonstrated its utility as a counter electrode in dye-sensitized solar cells, achieving an energy conversion efficiency significantly higher than that of traditional platinum electrodes (Shahhosseini et al., 2016).
Luminescent Materials for Electronics
Luminescent materials derived from aniline derivatives have been explored for their electroluminescence applications, presenting potential uses in organic light-emitting diodes (OLEDs). This includes the synthesis and characterization of complexes with enhanced luminescent properties, which could be applied in the development of OLED devices with improved performance (Vezzu et al., 2010).
Synthesis and Medicinal Chemistry Applications
The synthetic strategies toward compounds like 4-substituted 3,3-difluoropiperidines reveal their potential as building blocks in medicinal chemistry. Such compounds have been synthesized for applications including the development of fluorinated gamma-amino acids, indicating their relevance in drug discovery and development (Surmont et al., 2010).
Conducting Polymers for Electrochromic Applications
Research into conducting polymers incorporating aniline derivatives has shown promising applications in electrochromic devices. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various electrochromic applications (Li et al., 2017).
Novel Emitting Materials for Electroluminescence
Another study focused on the development of novel emitting amorphous materials incorporating aniline derivatives, demonstrating their potential as emitting materials for organic electroluminescent devices. These materials not only provide a basis for multicolor light emission, including white light but also serve as host materials for emissive dopants, facilitating color tuning and enhanced device performance (Doi et al., 2003).
Properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)6-1-7-15(8-11)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGOWOOBNARBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.